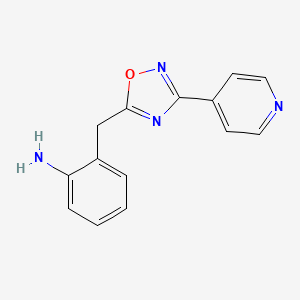

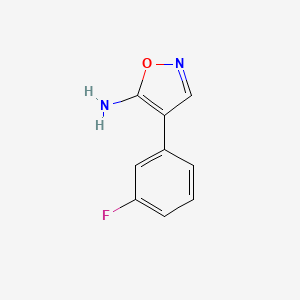

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)anilin

Übersicht

Beschreibung

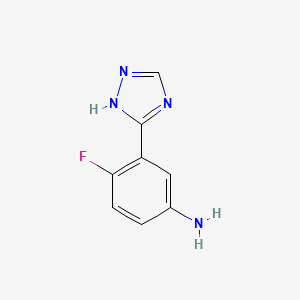

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the oxadiazole family and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Anwendungen

Der Pyridinyloxadiazolyl-Rest, ähnlich dem in unserer Zielverbindung, wurde mit entzündungshemmenden Eigenschaften in Verbindung gebracht. Untersuchungen zeigen, dass solche Verbindungen die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α und den Kernfaktor κB hemmen können . Diese Ergebnisse deuten auf mögliche Anwendungen unserer Verbindung bei der Entwicklung neuer entzündungshemmender Medikamente hin, insbesondere bei Erkrankungen, bei denen diese Mediatoren eine wichtige Rolle spielen.

Antifibrotische Aktivitäten

Pyrimidinderivate, die strukturelle Ähnlichkeiten mit unserer Verbindung aufweisen, haben vielversprechende antifibrotische Aktivitäten gezeigt. Sie wurden an Lebersternzellen getestet und hemmen in Zellkultur die Expression von Kollagen und Hydroxyprolingehalt, was auf ein Potenzial für die Entwicklung neuer antifibrotischer Medikamente hindeutet . Dies könnte besonders relevant für die Behandlung von fibrotischen Erkrankungen wie Leberzirrhose oder Lungenfibrose sein.

Synthese von heterocyclischen Verbindungen

Der Pyridinylrest ist ein wichtiger Baustein in der medizinischen Chemie für die Konstruktion von heterocyclischen Verbindungen mit potenziellen biologischen Aktivitäten. Unsere Verbindung könnte als Vorläufer oder Zwischenprodukt bei der Synthese einer Vielzahl heterocyclischer Strukturen dienen, die für die Entdeckung neuer Pharmazeutika von zentraler Bedeutung sind .

Struktur-Aktivitäts-Beziehungen (SAR) Studien

Verbindungen wie "2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)anilin" können in SAR-Studien verwendet werden, um die Beziehung zwischen chemischer Struktur und biologischer Aktivität zu verstehen. Dies ist entscheidend für die Entwicklung von Molekülen mit verbesserten therapeutischen Wirkungen und reduzierter Toxizität .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives and pyrimidines, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds like pyrimidines have been reported to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Pharmacokinetics

A related compound, 3-pyridin-4-yl-2,4-dihydro-indeno [1,2-C] PYRAZOLE, is reported to have high gastrointestinal absorption and is BBB permeant .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including viral infections, inflammation, cancer, and other diseases .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics, which can provide insights into its efficacy and safety as a therapeutic agent. Additionally, the compound's potential as a treatment for other diseases, such as viral infections, should be explored. Finally, the development of analogs and derivatives of the compound can lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Conclusion:

In conclusion, 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential as a therapeutic agent and to develop more efficient and selective compounds.

Biochemische Analyse

Biochemical Properties

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can affect the stability and formation of collagen, impacting tissue repair and fibrosis processes.

Cellular Effects

The effects of 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of cAMP-dependent protein kinase, which plays a pivotal role in regulating various cellular functions . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with collagen prolyl-4-hydroxylase involves binding to the enzyme’s active site, preventing the hydroxylation of proline residues in collagen . This inhibition can lead to reduced collagen stability and altered tissue repair mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of collagen synthesis and other cellular processes.

Dosage Effects in Animal Models

The effects of 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as tissue damage or impaired cellular function . Understanding the dosage thresholds is crucial for its safe and effective application in research.

Metabolic Pathways

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of collagen prolyl-4-hydroxylase can affect the overall metabolic pathway of collagen synthesis, leading to altered levels of collagen and related metabolites .

Transport and Distribution

Within cells and tissues, 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s effects on cellular function and tissue distribution.

Subcellular Localization

The subcellular localization of 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to the endoplasmic reticulum can enhance its inhibitory effects on collagen prolyl-4-hydroxylase, impacting collagen synthesis and stability .

Eigenschaften

IUPAC Name |

2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-12-4-2-1-3-11(12)9-13-17-14(18-19-13)10-5-7-16-8-6-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHSGTDZVPZNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)

![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)

![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)